[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate

Catalog No.
S1483044
CAS No.
4753-07-5
M.F
C26H35BrO17
M. Wt
699.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,...

CAS Number

4753-07-5

Product Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate

Molecular Formula

C26H35BrO17

Molecular Weight

699.4 g/mol

InChI

InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19+,20-,21+,22+,23-,24-,25+,26+/m1/s1

InChI Key

NLFHLQWXGDPOME-NDMRNNIMSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

Acetobromo-α-D-lactoside, Bromo 4-O-(2 ,3,4,6-tetra-O-acetyl- β-D-galactopyranosyl) -2,3,6-tri-O-acetyl-α -D-glucopyranoside

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Bone Regeneration

Scientific Field: Biomedical Engineering

Application Summary: ACC, precipitated in the presence of inorganic polyphosphate (polyP), has shown promise as a material for bone regeneration due to its morphogenetic and metabolic energy (ATP)-delivering properties .

Methods of Application: The activity of the polyP-stabilized ACC particles is associated with the enzymatic degradation of polyP, resulting in the transformation .

Calcium Bioavailability

Scientific Field: Nutrition Science

Application Summary: ACC has been used in studies related to calcium bioavailability. It has been found that ACC is more soluble and bioavailable than crystalline calcium carbonate (CCC) .

Methods of Application: Solubility was evaluated by dissolving these preparations in dilute phosphoric acid. Fractional absorption was evaluated by intrinsically labeling calcium carbonate preparations with 45 Ca, orally administrated to rats using gelatin capsules .

Results: Calcium absorption from ACC and ACC with chitosan (ACC-C) preparations was up to 40% higher than from CCC, whereas retention of ACC and ACC-C was up to 26.5% higher than CCC .

Calcium-Fortified Formulation

Scientific Field: Food Science

Application Summary: A type of edible oil-in-water Pickering emulsion was structured by calcium carbonate nanoparticles (CaCO3 NPs) and medium-chain triglyceride (MCT) for delivery of lipophilic drugs and simultaneous oral supplementation of calcium .

Methods of Application: The microstructure of the as-made CaCO3 NPs stabilized Pickering emulsion can be controlled by varying the particle concentration © and oil volume fraction (φ) .

Results: With the encapsulation and delivery of the emulsion, vitamin D3 (VD3) exhibited satisfying bioavailability after simulated gastrointestinal digestion .

Controlled Synthesis and Surface Modification

Scientific Field: Material Science

Application Summary: Over the last decade, there has been rapid development in the controlled synthesis and surface modification of CaCO3, the stabilization of amorphous CaCO3 (ACC), and CaCO3-based nanostructured materials .

Methods of Application: The controlled synthesis of CaCO3 is examined, including Ca2+ –CO32- systems, solid–liquid–gas carbonation, water-in-oil reverse emulsions, and biomineralization .

Environmentally-Friendly Hybrid Films

Scientific Field: Environmental Science

Application Summary: Studies indicate that ACC can be used to construct environmentally-friendly hybrid films .

Methods of Application: The preparation conditions and additives have influences on ACC preparation and stabilization .

Results: The resultant CaCO3 can then be further engineered via template-induced biomineralization and layer-by-layer assembly into porous, hollow, or core–shell organic–inorganic nanocomposites .

Drug Vehicles

Scientific Field: Pharmaceutical Science

Application Summary: ACC can be used to construct drug vehicles .

Methods of Application: The resultant CaCO3 can then be further engineered via template-induced biomineralization and layer-by-layer assembly into porous, hollow, or core–shell organic–inorganic nanocomposites .

Supramolecular Hydrogels

Application Summary: Studies indicate that ACC can be used to construct supramolecular hydrogels .

Environmental Remediation

Methods of Application: The controlled synthesis of CaCO3 is first examined, including Ca2+ –CO32− systems, solid–liquid–gas carbonation, water-in-oil reverse emulsions, and biomineralization .

Energy Production and Storage

Scientific Field: Energy Science

This compound is a derivative of oxane and features multiple acetoxy groups and a bromine atom. The stereochemistry indicated by the R/S notation suggests specific spatial arrangements of its atoms, which can significantly influence its chemical behavior and biological activity. The presence of multiple acetoxy groups may enhance solubility and reactivity, making it an interesting subject for further study in medicinal chemistry.

Involving this compound would likely include:

  • Esterification: The formation of esters from carboxylic acids and alcohols.
  • Hydrolysis: The breakdown of esters into acids and alcohols in the presence of water.
  • Substitution Reactions: The bromine atom may participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

These reactions are typical for compounds with ester functionalities and halogen substituents

The biological activity of compounds similar to [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate could include:

  • Antimicrobial Properties: Many acetoxy derivatives exhibit activity against various pathogens.
  • Antioxidant Activity: Compounds with phenolic structures often demonstrate the ability to scavenge free radicals .
  • Enzyme Inhibition: The structure may allow it to interact with specific enzymes involved in metabolic pathways .

In vitro studies would be necessary to quantify these activities.

The synthesis of this compound can involve several steps:

  • Protection of Hydroxyl Groups: Initial protection of hydroxyl groups using acetylation to form acetates.
  • Bromination: Introducing the bromine atom at a specific position through electrophilic bromination reactions.
  • Coupling Reactions: Utilizing coupling agents to link different molecular fragments together to form the final structure.

Advanced synthetic methodologies such as microwave-assisted synthesis or enzymatic routes may also be explored to improve yields and selectivity .

This compound has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development due to its possible biological activities.
  • Agriculture: Potential use as a pesticide or herbicide due to antimicrobial properties.
  • Cosmetics: As an ingredient in formulations that require antimicrobial or antioxidant properties.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Techniques that could be employed include:

  • Molecular Docking Studies: To predict how the compound interacts with specific biological targets.
  • High-throughput Screening: To evaluate its activity across various assays .
  • Structure-Activity Relationship Studies: To determine how modifications to the compound's structure affect its biological activity .

Several compounds share structural similarities with [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate. These include:

Compound NameStructural FeaturesBiological Activity
Acetylated GlucosamineAcetoxy groupsAntimicrobial
Brominated FlavonoidsBromine substitutionAntioxidant
Triacetylated SugarsMultiple acetoxy groupsEnzyme inhibition

The uniqueness of the target compound lies in its specific stereochemistry and combination of functional groups that may confer distinct biological properties compared to these similar compounds.

XLogP3

0.2

Wikipedia

FT-0663746

Dates

Modify: 2024-04-15

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